molecular formula C17H16N2O3S B2450334 N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 2097934-03-5

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2450334
CAS No.: 2097934-03-5
M. Wt: 328.39
InChI Key: RJXBRGFDBBITLA-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H16N2O3S and its molecular weight is 328.39. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-19-7-2-4-13(17(19)21)16(20)18-10-14(12-6-9-23-11-12)15-5-3-8-22-15/h2-9,11,14H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJXBRGFDBBITLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCC(C2=CSC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound notable for its diverse biological activities. This article explores the compound's structure, synthesis, biological interactions, and potential therapeutic applications based on available research findings.

Structural Characteristics

The compound features several key structural components:

  • Furan Ring : Contributes to the compound's electronic properties and potential interactions with biological targets.
  • Thiophene Ring : Known for its role in various biological activities due to its electron-rich nature.
  • Dihydropyridine Moiety : Commonly associated with calcium channel blockers and other pharmacologically active agents.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process includes the formation of the dihydropyridine core followed by the introduction of the furan and thiophene substituents. The presence of functional groups allows for various chemical modifications that can enhance biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing furan and thiophene rings have shown effectiveness against various bacterial strains. The mechanism is often attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential enzymes.

Anticancer Potential

The anticancer activity of related dihydropyridine derivatives has been documented through various in vitro studies. For example, compounds featuring similar moieties have demonstrated cytotoxic effects against human cancer cell lines, including colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2). The IC50 values indicate the concentration required to inhibit cell growth by 50%, providing a measure of potency.

CompoundCell LineIC50 (µM)
HarmineHCT-1162.40 ± 0.12
N-(furan-thiophene)HepG2TBD

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is noteworthy. Similar compounds have been identified as reversible inhibitors of SARS-CoV-2 main protease (Mpro), suggesting that this compound may also exhibit antiviral properties through similar mechanisms. Inhibitory concentrations (IC50) for related compounds have been reported in the range of micromolar concentrations.

Case Studies

  • SARS-CoV-2 Main Protease Inhibition :
    • A study identified derivatives that effectively inhibited Mpro with IC50 values ranging from 1.55 µM to 10.76 µM.
    • These findings suggest that modifications to the dihydropyridine core could enhance antiviral activity.
  • Cytotoxicity Evaluation :
    • Various derivatives were tested for cytotoxic effects on Vero and MDCK cells, showing low cytotoxicity with CC50 values exceeding 100 µM, indicating a favorable safety profile for further development.

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